methyl 2-{[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
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Overview
Description
Methyl 2-{[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is a complex organic compound that features a combination of aromatic and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzylamine with phenylsulfonyl chloride to form N-(4-chlorobenzyl)-N-(phenylsulfonyl)amine. This intermediate is then reacted with glycine to form N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycine. Finally, this compound is esterified with methyl 2-aminobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the sulfonyl group can be targets for oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify the sulfonyl group or the aromatic rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Methyl 2-{[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-{[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl and aromatic groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate
- Methyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Uniqueness
Methyl 2-{[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is unique due to the presence of both phenylsulfonyl and 4-chlorobenzyl groups, which can impart distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
methyl 2-[[2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5S/c1-31-23(28)20-9-5-6-10-21(20)25-22(27)16-26(15-17-11-13-18(24)14-12-17)32(29,30)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGMRYSHIDQLGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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